molecular formula C9H9BrO B8464102 2-[(4-Bromophenyl)methyl]oxirane

2-[(4-Bromophenyl)methyl]oxirane

Cat. No.: B8464102
M. Wt: 213.07 g/mol
InChI Key: OWSUCIGLIXNPJE-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9BrO2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(4-Bromophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide ring into alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include 4-bromophenyl derivatives with various functional groups.

    Oxidation: Products include diols or other oxidized compounds.

    Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or other interactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]oxirane
  • 2-[(4-Fluorophenyl)methyl]oxirane
  • 2-[(4-Methylphenyl)methyl]oxirane

Uniqueness

2-[(4-Bromophenyl)methyl]oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]oxirane

InChI

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2

InChI Key

OWSUCIGLIXNPJE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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